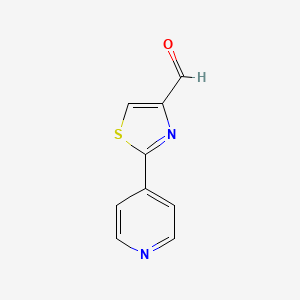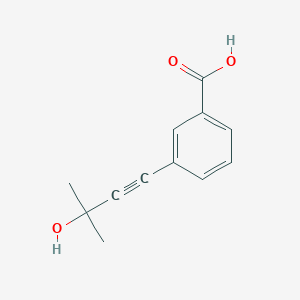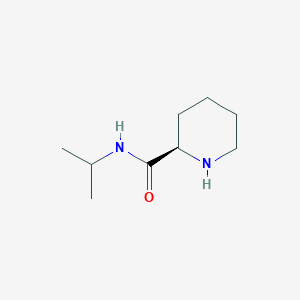
N-(5-Amino-2-methylphenyl)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Amino-2-methylphenyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Agent Development
The compound AZD4877, a novel kinesin spindle protein (KSP) inhibitor, has shown promising results as a potential anticancer agent. It exhibits excellent biochemical potency and pharmaceutical properties suitable for clinical development. The compound is effective in arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and inducing cellular death. This compound has demonstrated a favorable pharmacokinetic profile and notable in vivo efficacy, supporting its selection as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
2. Antimicrobial Activity
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, a compound closely related to the queried chemical, has been synthesized and characterized, exhibiting significant antimicrobial activities. The compound demonstrates better activity than standard drugs against various Gram-positive and Gram-negative bacteria, as well as fungi. Molecular docking studies indicate a favorable binding mode within protein cavities, suggesting a good drug-like character based on druglikeness assay and ADME (absorption, distribution, metabolism, and excretion) studies (Cakmak et al., 2022).
3. Memory Enhancement
A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been studied for their potential as memory enhancers with acetylcholinesterase-inhibiting activity. These derivatives showed a dose-dependent increase in percent retention, with significant memory enhancement effects compared to control substances. The relationship between experimental biology and in silico results was established through molecular docking, MM-GBSA, and molecular simulation studies, indicating their potential as therapeutic agents for memory-related disorders (Piplani et al., 2018).
Wirkmechanismus
Target of Action
The primary target of N-(5-Amino-2-methylphenyl)-4-propoxybenzamide is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Mode of Action
This compound acts as a selective inhibitor of PKC . It binds to the active site of the enzyme, preventing it from phosphorylating other proteins. This inhibition disrupts the normal signaling pathways controlled by PKC, leading to changes in cellular function.
Pharmacokinetics
It is known that the compound has a melting point of 133-135°c and a predicted boiling point of 5373±600 °C . It is slightly soluble in DMSO and methanol , which may affect its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. Given its role as a PKC inhibitor, it may lead to altered cell proliferation, differentiation, and survival. In some contexts, this could potentially lead to anti-cancer effects .
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-10-21-15-8-5-13(6-9-15)17(20)19-16-11-14(18)7-4-12(16)2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUQUMZQIYFIHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)
![6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384841.png)

![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)
![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)

![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)


![[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B1384856.png)

![6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384858.png)
![[5-(2-Thienyl)isoxazol-3-yl]acetic acid](/img/structure/B1384859.png)
![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)
